Molecular Weight and Formula Differentiation: Thalidomide-propargyl-C2-OH vs. Thalidomide-propargyl and Thalidomide-O-C2-OH
Thalidomide-propargyl-C2-OH (C₁₈H₁₆N₂O₅, MW 340.3) is structurally distinct from the closest commercial CRBN ligand-linker conjugates. Compared to Thalidomide-propargyl (CAS 2098487-39-7; C₁₆H₁₂N₂O₅, MW 312.28), the target compound adds a C2-hydroxyethyl extension (+28.02 Da; +C₂H₄O) that replaces the simple propargyl ether with a 5-hydroxypent-1-ynyl moiety . Relative to Thalidomide-O-C2-OH (CAS 2416234-31-4; C₁₅H₁₄N₂O₆, MW 318.3), Thalidomide-propargyl-C2-OH substitutes the saturated O-ethyl alcohol with an unsaturated alkyne-containing chain (+22.0 Da; difference of C₃H₂ vs. O), introducing click-chemistry functionality absent in the saturated analog . These differences cannot be bridged by simple formulation adjustments and mandate distinct synthetic routes and purification protocols .
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C₁₈H₁₆N₂O₅, MW 340.3 g/mol |
| Comparator Or Baseline | Thalidomide-propargyl: C₁₆H₁₂N₂O₅, MW 312.28 g/mol; Thalidomide-O-C2-OH: C₁₅H₁₄N₂O₆, MW 318.3 g/mol |
| Quantified Difference | +28.02 Da vs. Thalidomide-propargyl; +22.0 Da vs. Thalidomide-O-C2-OH |
| Conditions | Calculated from molecular formulas reported in vendor certificates of analysis and chemical databases |
Why This Matters
Molecular weight differences of >20 Da alter chromatographic retention, solubility, and permeability parameters in PROTAC assembly, directly impacting procurement decisions when selecting building blocks for specific synthetic sequences.
